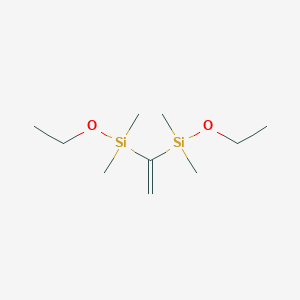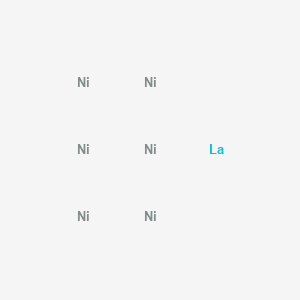
Lanthanum--nickel (1/6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum–nickel (1/6), also known as lanthanum pentanickel, is an intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. It has the chemical formula LaNi₅ and is known for its hexagonal crystal structure, which belongs to the CaCu₅ type. This compound is notable for its hydrogen storage capacity and its use in various catalytic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum–nickel (1/6) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lanthanum and nickel metals at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
La+5Ni→LaNi5
The reaction is carried out at temperatures ranging from 800°C to 1000°C .
Industrial Production Methods
Industrial production of lanthanum–nickel (1/6) often involves the use of high-purity lanthanum and nickel powders. These powders are mixed in stoichiometric ratios and subjected to high-temperature sintering. The sintering process is conducted in a controlled atmosphere to ensure the purity of the final product. The resulting alloy is then cooled and processed into the desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum–nickel (1/6) undergoes several types of chemical reactions, including:
Hydrogenation: It can absorb hydrogen to form hydrides, such as LaNi₅H₆.
Oxidation: It can be oxidized by air at temperatures above 200°C.
Acid Reactions: It reacts with acids like hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas at slightly elevated pressures and low temperatures.
Oxidation: Exposure to air or oxygen at high temperatures.
Acid Reactions: Concentrated acids at room temperature or slightly elevated temperatures.
Major Products Formed
Hydrogenation: Lanthanum–nickel hydride (LaNi₅H₆).
Oxidation: Lanthanum oxide and nickel oxide.
Acid Reactions: Lanthanum salts and nickel salts.
Applications De Recherche Scientifique
Lanthanum–nickel (1/6) has a wide range of scientific research applications, including:
Hydrogen Storage: It is used as a hydrogen storage material due to its ability to absorb and release hydrogen efficiently.
Catalysis: It serves as a catalyst in hydrogenation reactions and other chemical processes.
Electrochemical Applications: It is used in the development of electrodes for batteries and fuel cells.
Magnetic Materials:
Mécanisme D'action
The mechanism by which lanthanum–nickel (1/6) exerts its effects is primarily related to its ability to interact with hydrogen. The compound can absorb hydrogen to form hydrides, which can then release hydrogen under specific conditions. This reversible hydrogen absorption and desorption process is facilitated by the unique crystal structure of the compound, which provides suitable sites for hydrogen atoms to occupy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanthanum–nickel (2/7): Another intermetallic compound with a different stoichiometric ratio.
Lanthanum–nickel (1/2): A compound with a higher nickel content.
Lanthanum–nickel (3/1): A compound with a higher lanthanum content.
Uniqueness
Lanthanum–nickel (1/6) is unique due to its high hydrogen storage capacity and its specific crystal structure, which allows for efficient hydrogen absorption and desorption. This makes it particularly valuable for applications in hydrogen storage and catalysis .
Propriétés
Numéro CAS |
380650-54-4 |
|---|---|
Formule moléculaire |
LaNi6 |
Poids moléculaire |
491.07 g/mol |
Nom IUPAC |
lanthanum;nickel |
InChI |
InChI=1S/La.6Ni |
Clé InChI |
ZHVXSJYAKXKJGB-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




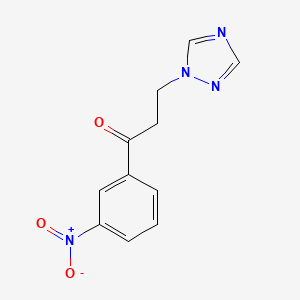
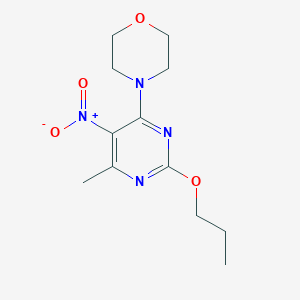

![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
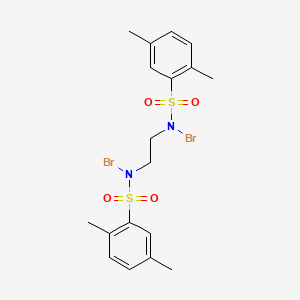
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)

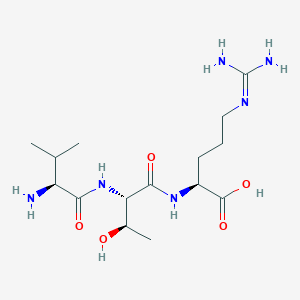
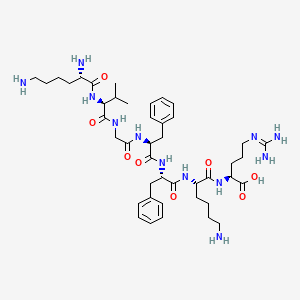
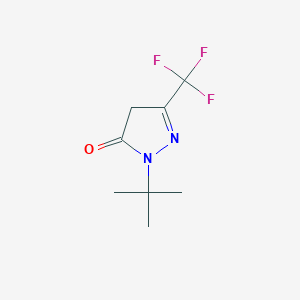
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
